

Solubility Profile of 4-Iodo-m-xylene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Iodo-m-xylene**

Cat. No.: **B031699**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **4-Iodo-m-xylene**, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents.

Physicochemical Properties of 4-Iodo-m-xylene

A foundational understanding of the physicochemical properties of **4-Iodo-m-xylene** is crucial for predicting its solubility behavior.

Property	Value	Reference
CAS Number	4214-28-2	[1] [2]
Molecular Formula	C ₈ H ₉ I	[1] [2]
Molecular Weight	232.06 g/mol	[1] [2]
Appearance	Clear yellow liquid	[1]
Density	1.628 g/mL at 25 °C	[1]
Boiling Point	105-106 °C at 5 mm Hg	[1]
Water Solubility	Not miscible or difficult to mix in water	[2] [3]

Qualitative Solubility of 4-Iodo-m-xylene

4-Iodo-m-xylene, as an aryl halide, is generally insoluble in water but soluble in a range of organic solvents.[\[4\]](#)[\[5\]](#) This is attributed to the principle of "like dissolves like," where the nonpolar character of the molecule favors interaction with nonpolar and moderately polar organic solvents over the highly polar nature of water.[\[4\]](#) Alkyl and aryl halides are typically soluble in common organic solvents.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for **4-Iodo-m-xylene** in various organic solvents. Therefore, the following section provides a detailed experimental protocol for researchers to determine these values empirically.

Experimental Protocol for Determining the Solubility of 4-Iodo-m-xylene

This protocol outlines a standard method for determining the solubility of a solid compound, like **4-Iodo-m-xylene** (which is a liquid at room temperature but can be treated similarly for miscibility studies), in an organic solvent. The isothermal shake-flask method is a common and reliable technique.

Objective: To determine the concentration of a saturated solution of **4-Iodo-m-xylene** in a specific organic solvent at a controlled temperature.

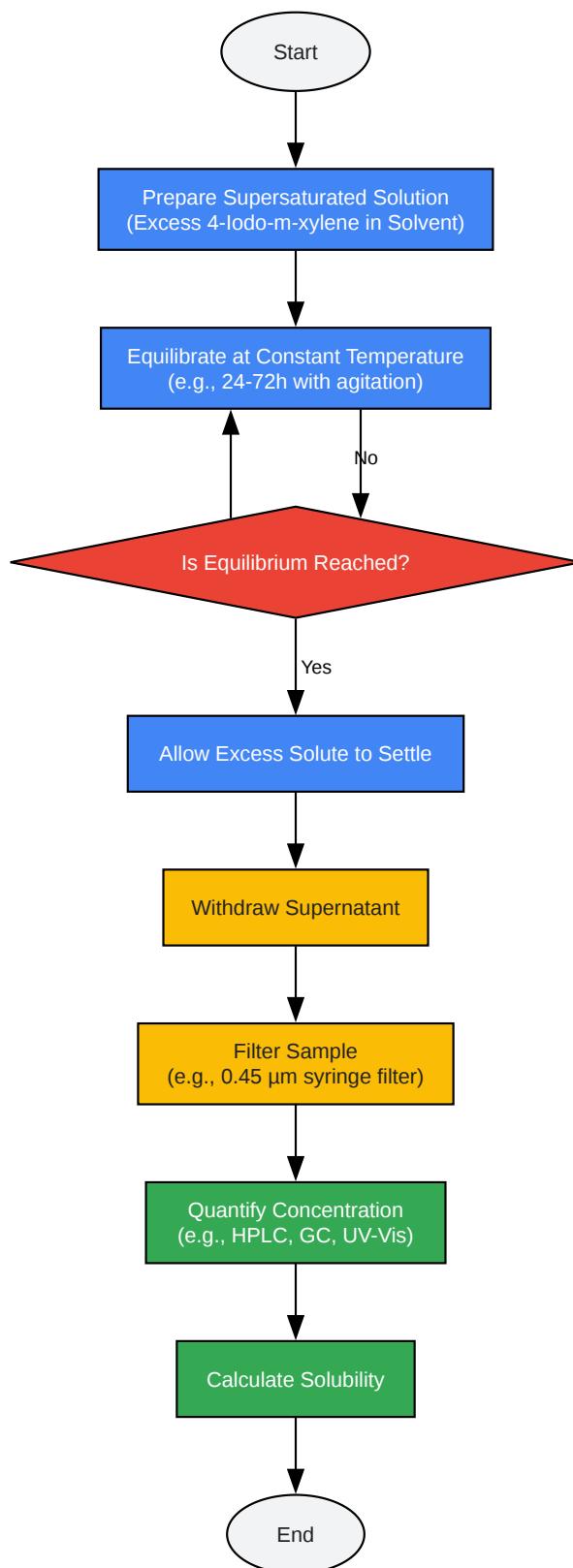
Materials:

- **4-Iodo-m-xylene** (high purity)
- Selected organic solvent (e.g., hexane, toluene, ethyl acetate, acetone, methanol, dichloromethane)
- Scintillation vials or sealed test tubes
- Thermostatically controlled shaker or water bath
- Analytical balance
- Pipettes and syringes
- Syringe filters (e.g., 0.45 µm PTFE)
- Volumetric flasks
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or GC)

Procedure:

- Preparation of Supersaturated Solutions:
 - Add an excess amount of **4-Iodo-m-xylene** to a known volume of the selected organic solvent in a series of scintillation vials. The goal is to have undissolved solute present to ensure saturation.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

- Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
- Sample Withdrawal and Filtration:
 - After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
 - Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
- Quantification:
 - Dilute the filtered saturated solution to a known volume with the same organic solvent.
 - Determine the concentration of **4-Iodo-m-xylene** in the diluted sample using a pre-validated analytical method (e.g., UV-Vis spectrophotometry, HPLC, or GC). A calibration curve prepared with known concentrations of **4-Iodo-m-xylene** in the same solvent is required for accurate quantification.
- Calculation of Solubility:
 - Calculate the concentration of the original saturated solution, taking into account the dilution factor.
 - Express the solubility in appropriate units, such as g/100 mL or mol/L.


Safety Precautions:

- **4-Iodo-m-xylene** is irritating to the eyes, respiratory system, and skin.[1]
- Always work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

- Consult the Safety Data Sheet (SDS) for **4-Iodo-m-xylene** and the chosen organic solvents before starting any experimental work.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of **4-Iodo-m-xylene**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Iodo-m-xylene | CAS 4214-28-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 4-Iodo-m-xylene, 98% | Fisher Scientific [fishersci.ca]
- 3. 4-IODO-M-XYLENE CAS#: 4214-28-2 [m.chemicalbook.com]
- 4. quora.com [quora.com]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- To cite this document: BenchChem. [Solubility Profile of 4-Iodo-m-xylene in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b031699#solubility-of-4-iodo-m-xylene-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com